molecular formula C24H26N4O4 B2513952 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251673-11-6

2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2513952
CAS No.: 1251673-11-6
M. Wt: 434.496
InChI Key: LWJODKIVHSKBGV-UHFFFAOYSA-N
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Description

2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a naphthyridine core, a morpholine ring, and an acetamide group

Preparation Methods

The synthesis of 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the morpholine ring and the acetamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthyridine core and morpholine ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of structural features Similar compounds may include other naphthyridine derivatives or morpholine-containing molecules

Properties

IUPAC Name

2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-3-6-18(7-4-16)13-25-21(29)15-28-14-20(24(31)27-9-11-32-12-10-27)22(30)19-8-5-17(2)26-23(19)28/h3-8,14H,9-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJODKIVHSKBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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